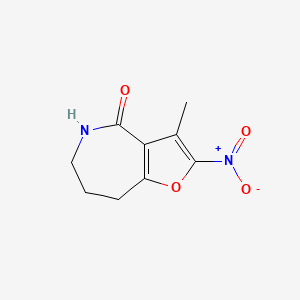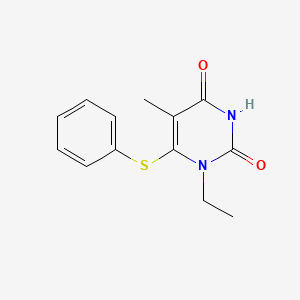![molecular formula C17H22N2O B12799891 5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene CAS No. 82420-17-5](/img/structure/B12799891.png)
5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[87002,7012,17]heptadeca-1(10),12,14,16-tetraene is a complex organic compound characterized by its unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Propriétés
Numéro CAS |
82420-17-5 |
|---|---|
Formule moléculaire |
C17H22N2O |
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene |
InChI |
InChI=1S/C17H22N2O/c1-17(2)16-15(11-6-4-5-7-13(11)18-16)12-8-9-19(3)10-14(12)20-17/h4-7,12,14,18H,8-10H2,1-3H3 |
Clé InChI |
OOCBOEDELGAYRA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C3CCN(CC3O1)C)C4=CC=CC=C4N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



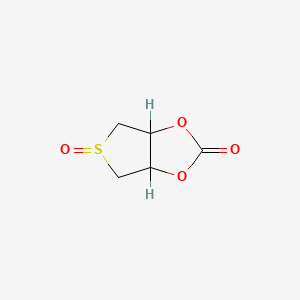
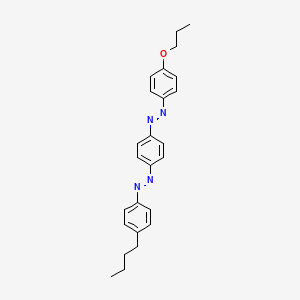
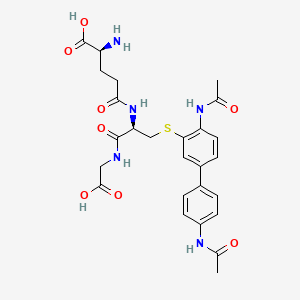
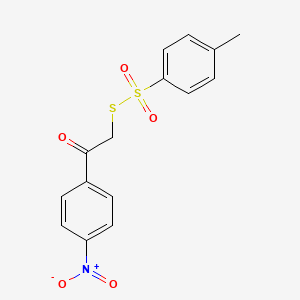

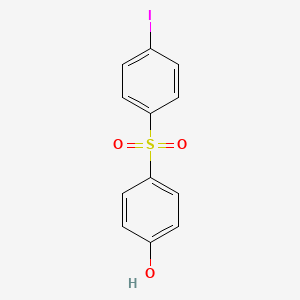
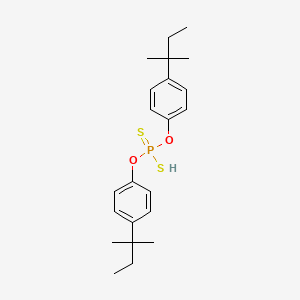
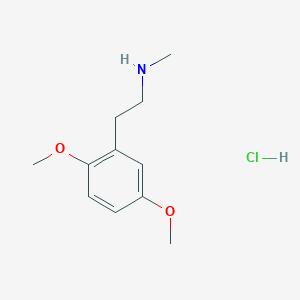
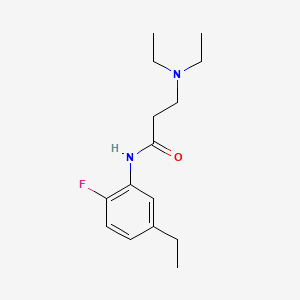
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
